molecular formula C18H17ClN2O2 B5375973 2-(3-chlorophenyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]acetamide

2-(3-chlorophenyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]acetamide

Cat. No. B5375973
M. Wt: 328.8 g/mol
InChI Key: PBDLCEAWKGIBTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorophenyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]acetamide, also known as CPOP, is a chemical compound that has gained significant attention in the field of scientific research. CPOP is a synthetic molecule that belongs to the class of N-phenylacetamide derivatives. It has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. The purpose of

Mechanism of Action

The exact mechanism of action of 2-(3-chlorophenyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]acetamide is not fully understood. However, it is believed to act by inhibiting the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. 2-(3-chlorophenyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]acetamide may also act on the central nervous system by modulating the activity of neurotransmitters, such as GABA and glutamate, which are involved in the regulation of pain and seizure activity.
Biochemical and Physiological Effects
2-(3-chlorophenyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]acetamide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. 2-(3-chlorophenyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]acetamide has also been shown to reduce pain and inflammation-related behaviors in animal models of pain. Additionally, 2-(3-chlorophenyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]acetamide has been found to exhibit anticonvulsant effects in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

2-(3-chlorophenyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]acetamide has several advantages for lab experiments. It is a synthetic molecule, which allows for precise control over its chemical structure and purity. 2-(3-chlorophenyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]acetamide is also relatively stable, making it easy to handle and store. However, 2-(3-chlorophenyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]acetamide has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain experimental setups. Additionally, 2-(3-chlorophenyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]acetamide has not been extensively studied in human clinical trials, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for the study of 2-(3-chlorophenyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]acetamide. One potential direction is the investigation of its potential therapeutic applications in human clinical trials. Another direction is the exploration of its mechanism of action, which may lead to the development of more effective drugs for pain, inflammation, and seizure-related disorders. Additionally, the synthesis of 2-(3-chlorophenyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]acetamide derivatives with improved pharmacological properties may be a promising avenue for future research.

Synthesis Methods

2-(3-chlorophenyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]acetamide can be synthesized using a variety of methods, including the reaction of 3-chloroaniline with 4-(2-oxo-1-pyrrolidinyl)benzaldehyde in the presence of acetic anhydride. This method involves the condensation of the two reactants to form the final product, which is then purified using column chromatography. Other methods of synthesis include the use of different reaction conditions and reagents.

Scientific Research Applications

2-(3-chlorophenyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]acetamide has been widely studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related conditions. 2-(3-chlorophenyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]acetamide has also been investigated for its anticonvulsant properties, which may be useful in the treatment of epilepsy and other seizure-related disorders.

properties

IUPAC Name

2-(3-chlorophenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c19-14-4-1-3-13(11-14)12-17(22)20-15-6-8-16(9-7-15)21-10-2-5-18(21)23/h1,3-4,6-9,11H,2,5,10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDLCEAWKGIBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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